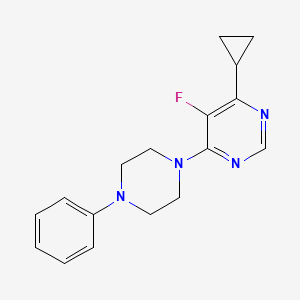![molecular formula C18H23FN2O4 B2702487 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 899957-92-7](/img/structure/B2702487.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group and a 4-fluorobenzyl group, linked by an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the spirocyclic group (1,4-dioxaspiro[4.5]decan-2-ylmethyl) and the oxalamide group. The fluorobenzyl group would add further complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the groups present in the molecule. For example, the presence of the fluorobenzyl group might make the compound somewhat lipophilic .Applications De Recherche Scientifique
Role in Neuropharmacology and Eating Disorders
Spiropiperidine derivatives have been explored for their potential in neuropharmacology, particularly in modulating orexin receptors, which play significant roles in feeding, arousal, stress, and drug abuse behaviors. A study highlighted the evaluation of selective orexin receptor antagonists in a binge eating model in rats, indicating a possible therapeutic avenue for eating disorders with a compulsive component (Piccoli et al., 2012).
Neuroprotection and Calcium Exchange Inhibition
The neuroprotective effects of novel Na+/Ca2+ exchange inhibitors, which bear structural similarities to the compound , have been investigated. These inhibitors, such as YM-244769, demonstrated specificity in inhibiting NCX3-mediated calcium uptake, offering insights into therapeutic potentials for protecting against neuronal cell damage (Iwamoto & Kita, 2006).
Antiviral Applications
Research on 1-thia-4-azaspiro[4.5]decan-4-yl carboxamide derivatives revealed their potential as antiviral agents, particularly against influenza A and B viruses. This underscores the relevance of spiropiperidine and spirooxazolidinone frameworks in developing antiviral therapeutics (Göktaş et al., 2012).
Antitumor and Radiopharmaceutical Research
Spiro[4.5]decane derivatives have been synthesized and evaluated for their potential as tumor imaging agents in the context of σ1 receptor ligand development. The exploration of these compounds emphasizes the significance of adjusting molecular lipophilicity to enhance tumor targeting and imaging capabilities (Xie et al., 2015).
Antihypertensive Activity
Studies on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have also highlighted their potential in the development of antihypertensive medications. The structural variation within this chemical framework illustrates the diverse pharmacological activities that can be harnessed from spiropiperidine derivatives (Caroon et al., 1981).
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O4/c19-14-6-4-13(5-7-14)10-20-16(22)17(23)21-11-15-12-24-18(25-15)8-2-1-3-9-18/h4-7,15H,1-3,8-12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXLSGRUVSUVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide](/img/structure/B2702405.png)
![1-(5-chloro-2-methylphenyl)-N-(3-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2702406.png)
![N-(4-fluorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2702407.png)
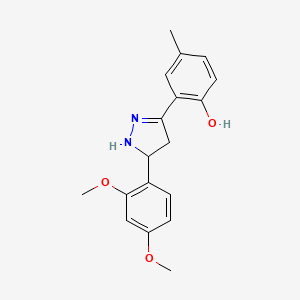
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2702411.png)
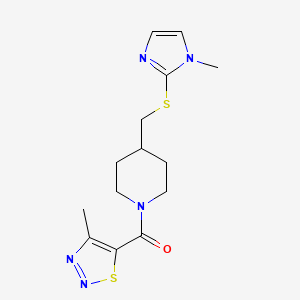
![8-(3-chloro-2-methylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2702413.png)
![[1-(4-bromophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2702415.png)
![1-(3,4-Dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2702416.png)
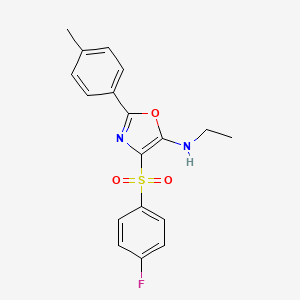
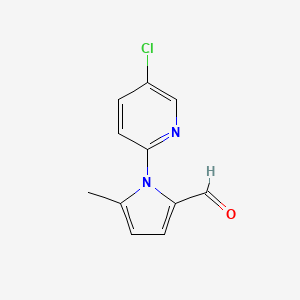
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2702420.png)

